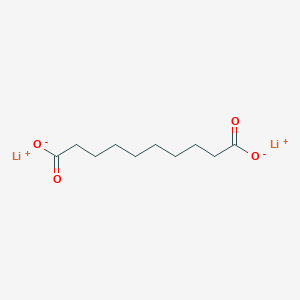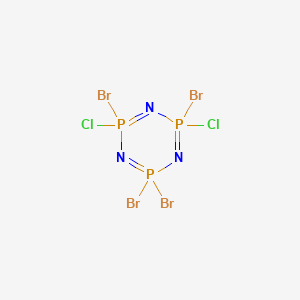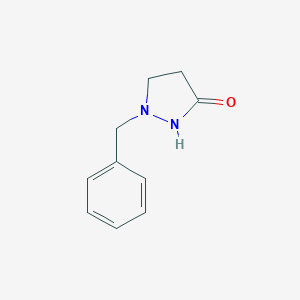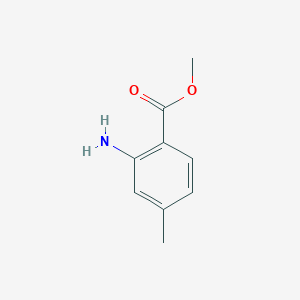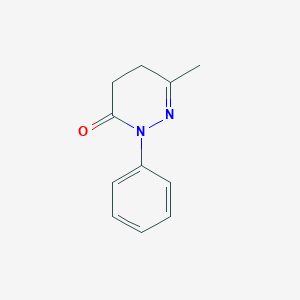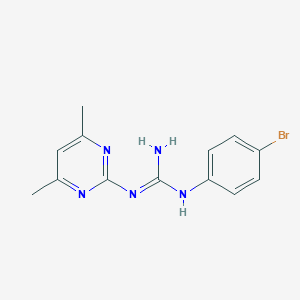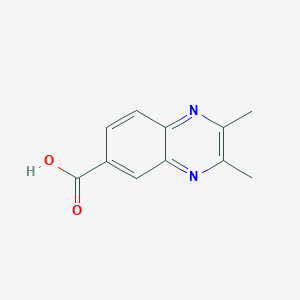
m-Chlorodiethylamino ethoxy-benzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Chlorodiethylamino ethoxy-benzanilide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the phenethylamine family of drugs and is classified as a stimulant, empathogen, and hallucinogen. It is commonly referred to as "ecstasy" or "molly" and is often used recreationally at parties and music festivals.
Wirkmechanismus
M-Chlorodiethylamino ethoxy-benzanilide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is responsible for regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
m-Chlorodiethylamino ethoxy-benzanilide has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. m-Chlorodiethylamino ethoxy-benzanilide can also cause dehydration, muscle tension, and jaw clenching.
Vorteile Und Einschränkungen Für Laborexperimente
M-Chlorodiethylamino ethoxy-benzanilide has a number of advantages and limitations for use in laboratory experiments. Its ability to increase serotonin levels makes it useful for studying the role of serotonin in the brain. However, its psychoactive effects can make it difficult to study in a controlled environment. Additionally, the recreational use of m-Chlorodiethylamino ethoxy-benzanilide has led to a lack of standardization in the drug's purity and dosage, which can make it difficult to replicate results across studies.
Zukünftige Richtungen
There are a number of future directions for research on m-Chlorodiethylamino ethoxy-benzanilide. One area of interest is the use of m-Chlorodiethylamino ethoxy-benzanilide in the treatment of other mental health conditions, such as addiction and eating disorders. Additionally, there is interest in developing new drugs that are similar to m-Chlorodiethylamino ethoxy-benzanilide but have fewer side effects. Finally, there is a need for more research on the long-term effects of m-Chlorodiethylamino ethoxy-benzanilide use, both recreationally and therapeutically.
Synthesemethoden
M-Chlorodiethylamino ethoxy-benzanilide is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to form isosafrole. Isosafrole is then reacted with hydroiodic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced using sodium borohydride to form m-Chlorodiethylamino ethoxy-benzanilide.
Wissenschaftliche Forschungsanwendungen
M-Chlorodiethylamino ethoxy-benzanilide has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that m-Chlorodiethylamino ethoxy-benzanilide can be used to treat post-traumatic stress disorder (PTSD), anxiety, and depression. m-Chlorodiethylamino ethoxy-benzanilide-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD and improving overall mental health.
Eigenschaften
CAS-Nummer |
17822-73-0 |
|---|---|
Produktname |
m-Chlorodiethylamino ethoxy-benzanilide |
Molekularformel |
C19H23ClN2O2 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)12-13-24-18-11-6-5-10-17(18)19(23)21-16-9-7-8-15(20)14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
YQXNAUNZNMZNKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Synonyme |
N-(3-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




